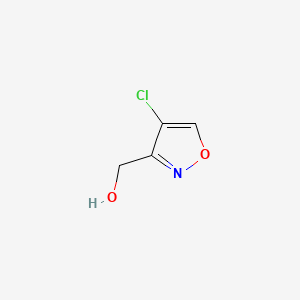
(4-Chloro-1,2-oxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C4H4ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,2-oxazol-3-yl)methanol typically involves the reaction of 4-chloro-3-hydroxyoxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form (4-Chloro-1,2-oxazol-3-yl)methanoic acid.
Reduction: Reduction reactions can convert it into (4-Chloro-1,2-oxazol-3-yl)methane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include (4-Chloro-1,2-oxazol-3-yl)methanoic acid, (4-Chloro-1,2-oxazol-3-yl)methane, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(4-Chloro-1,2-oxazol-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-1,2-oxazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1,2-oxazol-3-yl)methane
- (4-Chloro-1,2-oxazol-3-yl)methanoic acid
- (4-Bromo-1,2-oxazol-3-yl)methanol
- (4-Iodo-1,2-oxazol-3-yl)methanol
Uniqueness
(4-Chloro-1,2-oxazol-3-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H4ClNO2 |
|---|---|
Molecular Weight |
133.53 g/mol |
IUPAC Name |
(4-chloro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C4H4ClNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |
InChI Key |
KMYUNLZBPUQVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















